N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
N-(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a thiadiazole-derived compound characterized by a central 1,3,4-thiadiazole ring substituted at the 5-position with a (2-chlorophenyl)methylsulfanyl group and at the 2-position with a cyclohexanecarboxamide moiety. Thiadiazoles are known for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS2/c17-13-9-5-4-8-12(13)10-22-16-20-19-15(23-16)18-14(21)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVPCYRSQJYSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorinating agents.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with cyclohexanecarboxamide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions typically require the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential bacterial proteins or disrupt the integrity of bacterial cell membranes. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Ortho-substituted derivatives (2-Cl, 2-F) exhibit greater steric hindrance, which may limit binding in some targets but improve selectivity in others .
- Lipophilicity : Cyclohexanecarboxamide contributes to higher lipophilicity than phenylpropanamide analogs, possibly affecting membrane permeability .
Enzyme Inhibition Profiles
Cytotoxicity and Selectivity
- 2-Methylphenyl Analog : Derivatives with alkyl substituents showed reduced cytotoxicity (IC₅₀ > 100 µM in HeLa cells) but lower enzyme inhibition, highlighting a trade-off between safety and efficacy .
Crystallographic and Conformational Analysis
- Thiadiazole Ring Geometry : The butterfly conformation observed in 1,3,4-thiadiazole derivatives (e.g., dihedral angles of 46.3° between rings) suggests flexibility that may facilitate binding to diverse biological targets .
Biological Activity
N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound belonging to the thiadiazole class, which is known for its diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-cyclohexylpropanamide
- Molecular Formula : C18H22ClN3OS2
- Molecular Weight : 394.96 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes like carbonic anhydrase and certain viral enzymes crucial for replication.
- Cytotoxicity : It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular processes.
Anticancer Activity
Research indicates that this thiadiazole derivative demonstrates significant anticancer properties. A study evaluated its cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results are summarized in Table 1.
| Cell Line | IC50 (µg/mL) | Control (5-FU) IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 8.107 | 0.877 |
| HepG2 | 10.00 | 0.500 |
The compound's structure–activity relationship studies revealed that modifications to the substituents on the thiadiazole ring can enhance its cytotoxicity against these cell lines .
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Shows potential in inhibiting fungal growth.
Case Studies
-
In Vitro Study on Antitumor Activity :
A study published in Molecules assessed the antitumor activity of several thiadiazole derivatives, including the compound of interest. The results indicated that it significantly inhibited cell proliferation in MCF-7 and HepG2 cells through apoptosis induction mechanisms involving caspase activation . -
Mechanistic Insights :
Another investigation focused on the interaction of this compound with tubulin, revealing that it binds to the colchicine site, inhibiting microtubule polymerization and leading to cell cycle arrest in cancer cells .
Comparative Analysis with Similar Compounds
To contextualize the efficacy of this compound within its class, a comparison with other thiadiazole derivatives is presented in Table 2.
| Compound Name | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Antiviral and antibacterial | 10.00 |
| 2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | Anticancer | 8.50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
